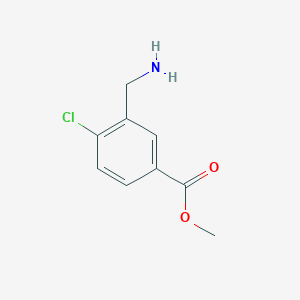
1,2-O-Ethylidene(R,S)-b-D-mannopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-O-Ethylidene(R,S)-b-D-mannopyranose typically involves the reaction of D-mannose with ethylidene derivatives under acidic conditions. The reaction is carried out in methanol, and the product is purified through crystallization . The melting point of the compound is reported to be between 115-117°C .
Industrial Production Methods
The compound is then purified and stored at -20°C to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
1,2-O-Ethylidene(R,S)-b-D-mannopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Mannonic acid derivatives.
Reduction: Mannitol derivatives.
Substitution: Various alkyl and acyl mannopyranosides.
Aplicaciones Científicas De Investigación
1,2-O-Ethylidene(R,S)-b-D-mannopyranose is utilized in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential role in drug delivery systems and as a stabilizing agent for therapeutic proteins.
Industry: Used in the production of specialty chemicals and as a research reagent in proteomics.
Mecanismo De Acción
The mechanism of action of 1,2-O-Ethylidene(R,S)-b-D-mannopyranose involves its interaction with specific enzymes and proteins. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in carbohydrate metabolism. The molecular targets include glycosidases and glycosyltransferases, which play crucial roles in the modification and breakdown of carbohydrates.
Comparación Con Compuestos Similares
Similar Compounds
1,2-O-Isopropylidene-D-mannopyranose: Similar in structure but with an isopropylidene group instead of an ethylidene group.
1,2-O-Benzylidene-D-mannopyranose: Contains a benzylidene group, offering different reactivity and stability.
1,2-O-Methylidene-D-mannopyranose: Features a methylidene group, which affects its chemical properties and applications.
Uniqueness
1,2-O-Ethylidene(R,S)-b-D-mannopyranose is unique due to its specific ethylidene protection, which provides distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C8H14O6 |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol |
InChI |
InChI=1S/C8H14O6/c1-3-12-7-6(11)5(10)4(2-9)14-8(7)13-3/h3-11H,2H2,1H3 |
Clave InChI |
GXGDQLJREOZCHI-UHFFFAOYSA-N |
SMILES canónico |
CC1OC2C(C(C(OC2O1)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



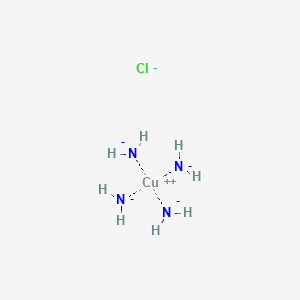
![(15-Ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13,16-hexaen-17-yl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B12325831.png)
![{[(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-EN-2-YL]methyl}({2'-iodo-[1,1'-biphenyl]-4-YL}methyl)dimethylazanium iodide](/img/structure/B12325832.png)
![7-oxo-2-phenyl-2,3,3a,4-tetrahydro-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12325839.png)

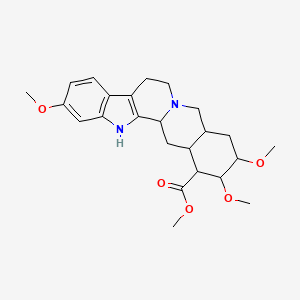


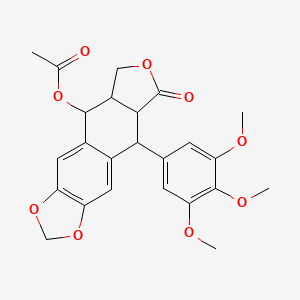

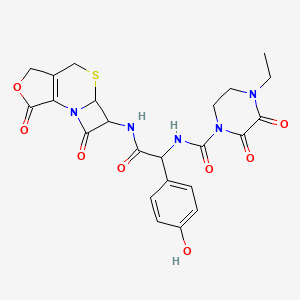
![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium (II) hexafluorophosphate](/img/structure/B12325894.png)
